molecular formula C31H48N7O18P3S B1244039 4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA

4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA

Cat. No. B1244039
M. Wt: 931.7 g/mol
InChI Key: RTPWRCREAVUAOI-KSYPWXJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-isopropenyl-2-oxocyclohexane-1-carboxylic acid. It has a role as a mouse metabolite. It is an acyl-CoA and a 3-oxo-fatty acyl-CoA. It derives from a cyclohexane-1-carbonyl-CoA.

Scientific Research Applications

Hydrogenation and Dehydrogenation Studies

Research on the hydrogenation and dehydrogenation of 4-Isopropenyl-1-methylcyclohexene, which relates closely to 4-Isopropenyl-2-oxocyclohexane-1-carbonyl-CoA, has been conducted. This study focused on the reaction over various catalysts, such as ZrO2 and ThO2, leading to the formation of different products like 4-isopropyl-1-methylcyclohexene and 1-isopropyl-4-methylbenzene (Tanaka, Hattori, & Tanabe, 1978).

Stereochemical Insights in Anaerobic Degradation

A 2019 study provided stereochemical insights into the anaerobic degradation of 4-Isopropylbenzoyl-CoA, which involves intermediates related to 4-Isopropenyl-2-oxocyclohexane-1-carbonyl-CoA. This study helps in understanding the metabolic pathways in bacteria like Aromatoleum aromaticum (Küppers et al., 2019).

Gas-Phase Reaction Studies with Ozone

Research involving the gas-phase reaction of ozone with simple alkenes, including compounds related to 4-Isopropenyl-2-oxocyclohexane-1-carbonyl-CoA, focused on identifying and measuring yields of carbonyl products. This study is significant for understanding atmospheric chemistry and environmental impacts of such reactions (Grosjean & Grosjean, 1996).

Circular Dichroism Studies

The circular dichroism of optically active β,γ-unsaturated ketones, including compounds structurally similar to 4-Isopropenyl-2-oxocyclohexane-1-carbonyl-CoA, was studied to determine the relative disposition between carbonyl groups and ethylenic bonds. This research provides insight into the stereochemistry of these compounds (Watanabe, 1973).

Laser Flash Photolysis Studies

A study using laser flash photolysis techniques investigated reactions of derivatives of 4-oxocyclohexa-2,5-dienylidene, closely related to 4-Isopropenyl-2-oxocyclohexane-1-carbonyl-CoA. This research is essential for understanding the photochemical properties of these compounds (Arnold, Scaiano, Bucher, & Sander, 1992).

properties

Product Name

4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA

Molecular Formula

C31H48N7O18P3S

Molecular Weight

931.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxo-4-prop-1-en-2-ylcyclohexane-1-carbothioate

InChI

InChI=1S/C31H48N7O18P3S/c1-16(2)17-5-6-18(19(39)11-17)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(3,4)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-15,17-18,20,23-25,29,41-42H,1,5-13H2,2-4H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,18?,20-,23-,24-,25+,29-/m1/s1

InChI Key

RTPWRCREAVUAOI-KSYPWXJLSA-N

Isomeric SMILES

CC(=C)C1CCC(C(=O)C1)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)C1CCC(C(=O)C1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA
Reactant of Route 2
4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA
Reactant of Route 3
Reactant of Route 3
4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA
Reactant of Route 4
4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA
Reactant of Route 5
Reactant of Route 5
4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA
Reactant of Route 6
4-isopropenyl-2-oxocyclohexane-1-carbonyl-CoA

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